molecular formula C9H9Cl2NO3 B8297893 Methyl 2-amino-4,6-dichloro-5-methoxybenzoate

Methyl 2-amino-4,6-dichloro-5-methoxybenzoate

Cat. No. B8297893
M. Wt: 250.08 g/mol
InChI Key: IDZFAGGXMGHTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4,6-dichloro-5-methoxybenzoate is a useful research compound. Its molecular formula is C9H9Cl2NO3 and its molecular weight is 250.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-4,6-dichloro-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4,6-dichloro-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9Cl2NO3

Molecular Weight

250.08 g/mol

IUPAC Name

methyl 6-amino-2,4-dichloro-3-methoxybenzoate

InChI

InChI=1S/C9H9Cl2NO3/c1-14-8-4(10)3-5(12)6(7(8)11)9(13)15-2/h3H,12H2,1-2H3

InChI Key

IDZFAGGXMGHTST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1Cl)C(=O)OC)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution o#methyl 2-(tert-butoxycarbonylamino)-4,6-dichloro-5-methoxybenzoate (2.3 g, 6.6 mM) and trifluoroacetic acid (6.0 g, 53 mM) in methylene chloride (23 mL) was stirred at room temperature for 1.5 hr. The reaction mixture was then washed with saturated aqueous sodium bicarbonate, drie (MgSO4), filtered and concentrated to obtain (87%) the title compound as a yellow oil; MS(CI): 250 (M+H).
[Compound]
Name
solution o
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(tert-butoxycarbonylamino)-4,6-dichloro-5-methoxybenzoate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

A solution of methyl 2-(tert-butoxycarbonylamino)-4,6-dichloro-5-methoxybenzoate (2.3 g, 6.6 mM) and trifluoroacetic acid (6.0 g, 53 mM) in methylene chloride (23 mL) was stirred at room temperature for 1.5 hr. The reaction mixture was then washed with saturated aqueous sodium bicarbonate, drie (MgSO4), filtered and concentrated to obtain (87%) the title compound as a yellow oil; MS(CI): 250 (M+H).
Name
methyl 2-(tert-butoxycarbonylamino)-4,6-dichloro-5-methoxybenzoate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Yield
87%

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